Cas no 1697194-67-4 (3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid)

3-{(Benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid is a specialized organic compound featuring a thiophene core substituted with methyl groups at the 2- and 5-positions, coupled with a benzyloxycarbonyl (Cbz) protected amine and a propanoic acid moiety. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for peptide coupling and heterocyclic derivatization. The Cbz group offers selective deprotection under mild conditions, facilitating controlled synthetic pathways. Its thiophene backbone contributes to potential applications in pharmaceuticals and materials science due to its electron-rich aromatic properties. The compound’s well-defined reactivity and stability under standard conditions enhance its utility in multistep synthesis.
3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid structure
1697194-67-4 structure
Product Name:3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid
CAS No:1697194-67-4
MF:C17H19NO4S
MW:333.40206360817
CID:6263792
PubChem ID:103667771
Update Time:2025-10-30

3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid
    • EN300-1284708
    • 3-{[(benzyloxy)carbonyl]amino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid
    • 1697194-67-4
    • Inchi: 1S/C17H19NO4S/c1-11-8-14(12(2)23-11)15(9-16(19)20)18-17(21)22-10-13-6-4-3-5-7-13/h3-8,15H,9-10H2,1-2H3,(H,18,21)(H,19,20)
    • InChI Key: COZVGDRSCKDQLK-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC(=C1C)C(CC(=O)O)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 333.10347926g/mol
  • Monoisotopic Mass: 333.10347926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 104Ų

3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid Pricemore >>

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Additional information on 3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid

Introduction to 3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid (CAS No. 1697194-67-4) and Its Applications in Modern Chemical Biology

The compound 3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid, identified by the CAS number 1697194-67-4, represents a fascinating molecule with significant potential in the field of chemical biology. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their unique structural features and biological activities. The presence of both a benzyloxy carbonyl group and a 2,5-dimethylthiophene moiety imparts distinct chemical properties that make it a valuable scaffold for drug discovery and molecular research.

In recent years, the integration of 2,5-dimethylthiophene into pharmacological compounds has been extensively studied for its ability to modulate various biological pathways. Thiophene derivatives are well-known for their role in antimicrobial, antifungal, and anti-inflammatory applications. The substitution pattern in 2,5-dimethylthiophen-3-yl enhances the molecule's stability and bioavailability, making it an attractive component in the design of novel therapeutic agents. The carboxylic acid functionality at one end of the molecule further extends its utility as a building block for peptide synthesis and enzyme inhibition studies.

The benzyloxy carbonylamino group is another critical feature of this compound, serving as a protecting group in peptide chemistry. This moiety is often employed to shield reactive amine groups during synthetic processes, ensuring high fidelity in the construction of complex biomolecules. Its incorporation into 3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid not only enhances the compound's synthetic utility but also suggests potential applications in protease inhibition and post-translational modification studies.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The structural motif present in 3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid aligns well with this trend, as it combines aromatic stability with functional diversity. Studies have demonstrated that thiophene-based scaffolds can interact with biological targets in unique ways, often leading to improved pharmacokinetic profiles compared to traditional small-molecule drugs.

The propanoic acid backbone provides an additional layer of versatility, enabling further derivatization through esterification or amidation reactions. This flexibility is particularly valuable in drug development pipelines, where fine-tuning of physicochemical properties is essential for optimizing bioavailability and therapeutic efficacy. The compound's molecular structure also suggests potential applications in chiral chemistry, as the presence of stereocenters can be exploited to develop enantiomerically pure analogs with enhanced selectivity.

Current research initiatives are exploring the antimicrobial properties of 2,5-dimethylthiophen-3-yl derivatives, with several studies indicating promising results against resistant bacterial strains. The combination of this moiety with other pharmacophores has led to the discovery of novel antibiotics that bypass traditional resistance mechanisms. Similarly, the benzyloxy carbonylamino group has been investigated for its role in modulating immune responses, particularly in contexts involving inflammation and autoimmune diseases.

In peptide chemistry, 3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid serves as an excellent intermediate for constructing peptidomimetics. These mimetics are designed to mimic the bioactivity of natural peptides while exhibiting improved stability and reduced immunogenicity. The compound's ability to undergo selective reactions at multiple functional sites makes it a versatile tool for synthetic chemists working on next-generation biologics.

The growing interest in thiophene-based compounds is also driven by their potential applications in materials science. For instance, derivatives of 2,5-dimethylthiophene have been explored as components in organic electronics due to their electron-deficient nature and ability to form stable conjugated systems. This dual functionality—biological relevance and material science applicability—makes CAS No. 1697194-67-4 a compound of significant interest across multiple disciplines.

Future directions in the study of this molecule may include exploring its role as a ligand in metal coordination chemistry. Thiophene rings are known to coordinate with various transition metals through sulfur atoms, forming complexes with applications ranging from catalysis to biosensing. By incorporating additional functional groups or altering the substitution pattern on the thiophene core, researchers could fine-tune these interactions for specific applications.

Additionally, computational modeling techniques are being increasingly employed to predict the biological activity of such compounds before experimental validation becomes necessary. These simulations can help identify key interaction points between 3-{(benzyloxy)carbonylamino}-3-(2,5-dimethylthiophen-3-yl)propanoic acid and target proteins or enzymes, guiding synthetic modifications to enhance potency and selectivity.

In conclusion,CAS No 1697194-67-4 represents a multifaceted compound with broad implications across chemical biology and materials science. Its unique structural features—combining a benzyloxy carbonylamino group with a 2,5-dimethylthiophene moiety—position it as a valuable scaffold for drug discovery and molecular engineering. As research continues to uncover new applications for thiophene derivatives,this compound will undoubtedly play an important role in shaping future therapeutic strategies.

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